2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrobenzonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected. The downstream effects would depend on the specific targets and the context of the biochemical pathway.
Result of Action
Based on the known activities of similar compounds, it is likely that the compound could have a range of effects depending on the target and the biochemical context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethylpyrazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the nitrile carbon, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-aminobenzonitrile.
Substitution: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-amidobenzonitrile.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzonitrile moiety.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine: Contains an ethylamine group instead of a nitrobenzonitrile moiety.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Variants with different aryl groups, showing diverse biological activities.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is unique due to its combination of a pyrazole ring with a nitrobenzonitrile moiety, which imparts specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-5-9(2)15(14-8)12-4-3-11(16(17)18)6-10(12)7-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSRSLZQXAFDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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